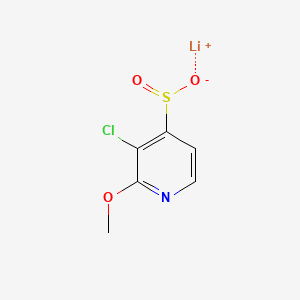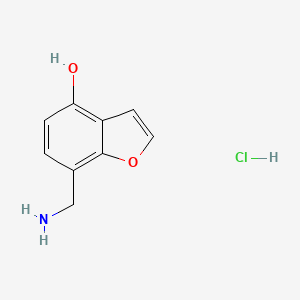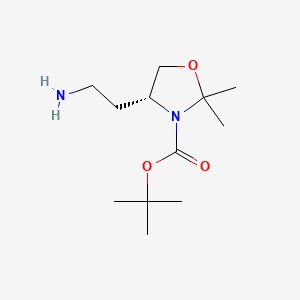
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate, also known as LiCMP, is a lithium salt consisting of an anion of 3-chloro-2-methoxypyridine-4-sulfinate and a cation of lithium. It is a white solid that is soluble in water and organic solvents. LiCMP has gained attention for its potential applications in scientific research and drug development due to its unique properties.
Mecanismo De Acción
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate acts as a lithium ionophore, allowing lithium ions to traverse biological membranes. This property makes it useful for drug delivery applications, as it can facilitate the transport of drugs across cell membranes. lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate also acts as a protonophore, allowing protons to traverse biological membranes.
Biochemical and Physiological Effects
lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate in laboratory experiments is its ability to facilitate the transport of drugs across cell membranes. This property makes it useful for drug delivery applications. However, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is not suitable for use in experiments involving large molecules, as it is not able to traverse cell membranes. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate is toxic in high concentrations and should be handled with caution in the laboratory.
Direcciones Futuras
There are a number of potential future directions for lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate research. These include further investigation into its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used in combination with other drugs to improve drug delivery and efficacy. Finally, lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate could be used to develop new diagnostic tools for the detection and monitoring of diseases.
Métodos De Síntesis
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate can be synthesized from a variety of starting materials, including 3-chloro-2-methoxypyridine-4-sulfinate and lithium hydroxide. The reaction is typically conducted in an aqueous medium at temperatures ranging from 25-50°C. The reaction can be monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy to ensure completion.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate has been used in a variety of scientific research applications, including drug discovery, pharmacokinetic studies, and biochemical assays. It has also been used in the synthesis of other lithium salts, such as lithium acetate and lithium carbonate.
Propiedades
IUPAC Name |
lithium;3-chloro-2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPCLUVNYTMHG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)



![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

